Gitoxin
Overview
Description
Gitoxin is a Na+/K±ATPase inhibitor . It usually appears as a result of metabolic degradation of Digitoxin . The hydroxyl (ZOH) group close to the C-17β position changes the pharmacokinetics and pharmacodynamics of these substances considerably .
Synthesis Analysis
Gitoxin is a result of metabolic degradation of Digitoxin . It is also a starting material for the synthesis of gitoxin derivatives with activity as cardiac glycosides . A study reported the use of simple coacervates of the hydrophobic protein zein to encapsulate Gitoxin .Molecular Structure Analysis
The molecular formula of Gitoxin is C41H64O14 . The molecular weight is 780.94 .Chemical Reactions Analysis
The reaction of gitoxin with sulfuric acid to produce a brilliant red color is well known . This qualitative reaction could be developed into a quantitative method for the analysis of a mixture of the two glycosides .Physical And Chemical Properties Analysis
Gitoxin is a solid substance . It has a molecular weight of 780.94 .Scientific Research Applications
Encapsulation and Drug Delivery
Gitoxin, a cardiotonic glycoside, has been encapsulated using simple coacervates of zein, a hydrophobic protein. This method creates microspheres suitable for sustained drug release and potentially useful in drug targeting systems. The microspheres showed little change in size before and after drug release, making them effective for controlled drug delivery. This encapsulation technique also showed promise in reducing platelet adhesion, indicating potential applications in cardiovascular treatments (Muthuselvi & Dhathathreyan, 2006).
Pharmacological Reevaluation
Gitoxin's pharmacological properties have been reevaluated in human studies. When administered orally as a solution, gitoxin is almost completely absorbed. It influences the left ventricular ejection time index similarly to digoxin or digitoxin, with a biological half-life of about one day. Its urinary elimination is less than 21% of the dose, suggesting that gitoxin's elimination is less dependent on renal function compared to other cardiotonic compounds (Lesne, 1978).
Prodrug Development
Penta-acetyl-gitoxin has been developed as a prodrug of gitoxin. This compound exhibits characteristics desirable for medical applications, including side-effect latentiation, improved bioavailability due to enhanced solubility, and rapid de-acetylation in the body post-absorption (Megges, Portius, & Repke, 1977).
Comparative Hemodynamic Effect
Gitoxin's bioavailability can be increased significantly, and its hemodynamic effects have been compared with digoxin in patients with heart failure. Intravenous administration of gitoxin led to significant improvement in low cardiac output, demonstrating its potential as an effective treatment for heart failure (Col, Wijns, Brasseur, & Lesne, 1981).
Metabolic Studies
Gitoxin's metabolism and biliary excretion have been examined in rabbit isolated liver. The study found extensive metabolism of gitoxin to highly polar metabolites, which were rapidly excreted into the bile. This research provides insights into gitoxin's metabolic pathways and its potential for hepatic clearance (Pellegrin & Lesne, 1984).
Chemical Modifications for Therapeutic Use
Studies have focused on modifying gitoxin to create cardiotonic compounds with reduced vascular effects. These modifications have led to the development of compounds that maintain positive inotropic effects while minimizing effects on vascular muscle, indicating potential for more targeted cardiac treatments (Nagatsu et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25+,26-,27+,28+,29+,30+,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-CNPIRKNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017007 | |
Record name | Gitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gitoxin | |
CAS RN |
4562-36-1 | |
Record name | Gitoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4562-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gitoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gitoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gitoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GITOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR2TD6SO4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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